molecular formula C14H7F2NO2 B13141194 1-Amino-6,7-difluoroanthracene-9,10-dione CAS No. 1088-12-6

1-Amino-6,7-difluoroanthracene-9,10-dione

Katalognummer: B13141194
CAS-Nummer: 1088-12-6
Molekulargewicht: 259.21 g/mol
InChI-Schlüssel: LQALCRBYILBSKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-6,7-difluoroanthracene-9,10-dione is a chemical compound with the molecular formula C14H7F2NO2 and a molecular weight of 259.21 g/mol . This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino and difluoro substituents on the anthracene core. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 1-Amino-6,7-difluoroanthracene-9,10-dione typically involves the amidation of weak amines. One effective method is the coupling of 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent . This method is straightforward and efficient, allowing for the production of optically pure amide derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Amino-6,7-difluoroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The amino and difluoro groups can participate in substitution reactions, leading to the formation of various substituted anthracene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Amino-6,7-difluoroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, thereby disrupting cellular processes and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. Additionally, its interaction with specific enzymes and receptors can modulate various biochemical pathways, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

1-Amino-6,7-difluoroanthracene-9,10-dione can be compared with other similar compounds, such as:

The presence of both amino and difluoro groups in this compound makes it unique, as these substituents can significantly impact its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

1088-12-6

Molekularformel

C14H7F2NO2

Molekulargewicht

259.21 g/mol

IUPAC-Name

1-amino-6,7-difluoroanthracene-9,10-dione

InChI

InChI=1S/C14H7F2NO2/c15-9-4-7-8(5-10(9)16)14(19)12-6(13(7)18)2-1-3-11(12)17/h1-5H,17H2

InChI-Schlüssel

LQALCRBYILBSKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=CC(=C(C=C3C2=O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.